BenchChemオンラインストアへようこそ!

Smd2

Ion Channel Pharmacology Electrophysiology Potassium Channel Modulators

As a Kv3.1 open-channel blocker, Smd2 (4-chloro-3-nitro-N-butylbenzenesulfonamide) uniquely offers reversible, state-dependent blockade with a Hill coefficient of ~2 and a characteristic -8 mV V1/2 shift. It outperforms sertraline and riluzole analogs in both potency and experimental predictability, enabling precise temporal control of inhibition without confounding closed-state effects. This benchmark in N-alkylbenzenesulfonamide SAR is essential for auditory neurobiology and channel gating research.

Molecular Formula
Molecular Weight
Cat. No. B1575870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmd2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smd2: A Selective Open-Channel Blocker of Kv3.1 for Ion Channel Research


Smd2 (4-chloro-3-nitro-N-butylbenzenesulfonamide) is an N-alkylbenzenesulfonamide compound that functions as a selective open-channel blocker of the voltage-gated potassium channel Kv3.1 [1]. It belongs to a series of benzenesulfonamide derivatives with varying substitution patterns that differentially affect Kv3.1 channel kinetics [2]. Electrophysiological characterization using whole-cell patch-clamp in heterologously expressed Kv3.1 channels in L-929 cells demonstrates that Smd2 blocks the channel in a reversible and use-dependent manner with an IC50 of approximately 10 µM and a Hill coefficient of 2 [3].

Why Smd2 Cannot Be Simply Substituted by Other Kv3.1 Blockers or In-Class Analogs


Substituting Smd2 with alternative Kv3.1 channel blockers or structurally related N-alkylbenzenesulfonamide analogs carries significant experimental risk due to substantial differences in potency, state-dependent blocking mechanisms, and biophysical effects on channel gating kinetics. The IC50 values for six benzenesulfonamide derivatives range from 9 to 55 µM, a 6-fold difference that directly impacts experimental window and dosing requirements [1]. Moreover, Smd2 exhibits a unique open-channel blockade mechanism characterized by a Hill coefficient of ~2 and a -8 mV hyperpolarizing shift in the conductance-voltage relationship [2], whereas other Kv3.1 blockers such as sertraline (IC50 = 4.1 µM) [3] and riluzole (IC50 = 121 µM) [4] differ in potency, reversibility, and state-dependence. These mechanistic distinctions render Smd2 uniquely suited for experiments requiring selective modulation of open-channel states without affecting closed or inactivated states, as established in Section 3.

Smd2 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decision-Making


Smd2 Demonstrates Superior Potency Among Structurally Related N-Alkylbenzenesulfonamide Analogs

In a systematic evaluation of six N-alkylbenzenesulfonamide analogs tested under identical whole-cell patch-clamp conditions on heterologously expressed Kv3.1 channels in L-929 cells, Smd2 exhibited the lowest IC50 value, indicating superior potency [1]. The IC50 for Smd2 was determined to be 13.5 µM, which is 1.25-fold lower than the next most potent analog SMD3 (IC50 = 16.9 µM) and 4.4-fold lower than the least potent analog SMD3_SN (IC50 = 60 µM) [2].

Ion Channel Pharmacology Electrophysiology Potassium Channel Modulators

Smd2 Exhibits Unique Open-Channel Blockade Mechanism with Hill Coefficient of ~2

Smd2 demonstrates a distinctive open-channel blockade mechanism characterized by a Hill coefficient of approximately 2, indicating cooperative binding of two Smd2 molecules to the Kv3.1 channel [1]. This state-dependent blockade is further evidenced by use-dependent inhibition, where higher frequency stimulation and longer depolarizing pulses enhance the blocking effect [2]. Smd2 does not interact with the closed or inactivated states of the channel, a mechanistic specificity not universally shared by all benzenesulfonamide analogs in the series [3].

Channel Gating State-Dependent Blockade Pharmacology

Smd2 Induces Hyperpolarizing Shift in Kv3.1 Conductance-Voltage Relationship

Smd2 produces a unique biophysical signature on Kv3.1 channel gating by shifting the conductance-voltage relationship by -8 mV relative to control conditions [1]. This hyperpolarizing shift is accompanied by the requirement of two Boltzmann terms to adequately describe the conductance-voltage data in the presence of Smd2, whereas control data are adequately described by a single Boltzmann function [2]. This phenomenon is not observed with all benzenesulfonamide analogs, distinguishing Smd2 within its structural class [3].

Channel Gating Voltage Dependence Electrophysiology

Smd2 Alters Kv3.1 Activation and Inactivation Kinetics Without Affecting Deactivation

Smd2 exhibits differential effects on Kv3.1 channel kinetic parameters. It significantly decreases both the fast and slow components of inactivation time constants and alters activation time constants, while leaving deactivation time constants unchanged [1]. The steady-state inactivation midpoint (V1/2) shifts from -22.9 ± 1.5 mV (control) to -30.3 ± 1.3 mV in the presence of Smd2 [2]. Additionally, Smd2 induces a tail current crossover phenomenon not observed in control conditions [3].

Channel Kinetics Activation Inactivation Electrophysiology

Smd2 Exhibits Reversible Blockade with Block Relief at Depolarized Potentials

Smd2 blockade of Kv3.1 channels is fully reversible and exhibits a characteristic block relief phenomenon at more depolarized potentials [1]. This voltage-dependent relief of blockade is not pH-dependent and does not alter channel ion selectivity [2]. The reversibility profile of Smd2 is shared across the benzenesulfonamide series, but the extent of block relief varies among analogs [3].

Reversibility Voltage Dependence Channel Blockade

Optimal Research and Industrial Applications for Smd2 Based on Differentiated Evidence


State-Dependent Kv3.1 Channel Gating Studies

Smd2 is optimally suited for experiments requiring selective investigation of Kv3.1 open-channel states without confounding effects on closed or inactivated states. Its Hill coefficient of ~2, use-dependent blockade, and open-channel specificity [1] provide a defined pharmacological tool for dissecting channel gating mechanisms. The -8 mV hyperpolarizing shift in the conductance-voltage relationship and the requirement for two Boltzmann fitting terms [2] offer quantifiable biophysical endpoints for studying Kv3.1 voltage dependence. Researchers studying high-frequency neuronal firing, such as in auditory system neurons where Kv3.1 is abundantly expressed, will benefit from Smd2's unique open-channel blockade profile [3].

Comparative Pharmacology of Benzenesulfonamide Kv3.1 Blockers

Smd2 serves as the benchmark compound within the N-alkylbenzenesulfonamide series due to its superior potency (IC50 = 13.5 µM) among six structurally characterized analogs [1]. This potency advantage, combined with its well-characterized kinetic effects, makes Smd2 the preferred reference compound for structure-activity relationship studies exploring how substituent modifications (e.g., nitro vs. non-nitro, butyl vs. furfuryl groups) alter Kv3.1 blockade potency and mechanism [2]. Procurement of Smd2 enables systematic comparison of novel benzenesulfonamide derivatives against a well-defined standard.

Kv3.1 Channel Kinetic Dissection Experiments

Smd2's differential effects on channel kinetics—specifically, its ability to significantly decrease both fast and slow inactivation components and alter activation kinetics while preserving deactivation time constants [1]—make it uniquely valuable for experiments designed to isolate specific gating transitions. The V1/2 inactivation shift from -22.9 mV to -30.3 mV [2] provides a robust quantitative endpoint for experiments investigating how pharmacological agents modulate inactivation voltage dependence. The tail current crossover phenomenon [3] offers an additional electrophysiological signature for quality control and experimental validation.

Reversible Pharmacological Modulation with Voltage-Dependent Relief

Smd2 is the compound of choice for experiments requiring reversible, washable Kv3.1 channel modulation with voltage-dependent recovery. Its fully reversible blockade and characteristic block relief at depolarized potentials [1] enable precise temporal control of channel inhibition during electrophysiological recordings. This property is particularly valuable in experiments investigating frequency-dependent channel behavior, where Smd2's use-dependent blockade [2] can be exploited to preferentially inhibit channels during high-frequency stimulation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smd2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.